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Compound of Interest

Compound Name:
5-(Cyclopropylmethoxy)-2-

fluoropyridine

CAS No.: 213765-91-4

Cat. No.: B3116039

Get Quote

Executive Summary
5-(Cyclopropylmethoxy)-2-fluoropyridine (C₉H₁₀FNO) is a functionalized pyridine derivative.

Its mass spectral signature is defined by the competition between the stability of the fluorinated

heteroaromatic ring and the lability of the cyclopropylmethyl ether linkage.

Unlike simple alkoxy pyridines, the cyclopropyl group introduces a unique "clock" mechanism—

the rapid ring-opening rearrangement of the cyclopropylmethyl radical/cation—which serves as

a diagnostic marker in MS/MS analysis. This guide compares its fragmentation against

structural analogs to highlight specific identification protocols.
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Property Data

IUPAC Name 5-(Cyclopropylmethoxy)-2-fluoropyridine

Molecular Formula C₉H₁₀FNO

Exact Mass (Monoisotopic) 167.0746 Da

Molecular Weight 167.18 g/mol

Key Functional Groups
Fluoropyridine (EWG*), Ether Linkage,

Cyclopropyl Ring

Predicted LogP ~2.2 (Lipophilic)

*EWG: Electron Withdrawing Group

Fragmentation Mechanism Analysis
The ionization of 5-(Cyclopropylmethoxy)-2-fluoropyridine (typically via Electron Ionization,

EI, or ESI+) triggers specific bond cleavages driven by the stability of the resulting ions.

Primary Fragmentation Pathways
Pathway A: Ether Cleavage (Formation of the Pyridinol Ion)
The most energetically favorable pathway involves the cleavage of the C(alkyl)–O bond.

Mechanism: Heterolytic cleavage generates the stable 5-hydroxy-2-fluoropyridine cation

radical (or protonated form in ESI) and a neutral cyclopropylmethyl radical.

Diagnostic Ion:m/z 112 (in EI) or m/z 113 (in ESI, [ArOH+H]⁺).

Significance: This is often the Base Peak (100% abundance) in EI spectra of aryl ethers, as

the aromatic ring stabilizes the radical cation.

Pathway B: Cyclopropylmethyl Cation Formation (The "Signature")
Alternatively, the charge may reside on the alkyl chain.

Mechanism: The C–O bond breaks, retaining the positive charge on the alkyl group.
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Diagnostic Ion:m/z 55 (C₄H₇⁺).

Rearrangement: The cyclopropylmethyl cation rapidly rearranges to the cyclobutyl or

homoallyl cation. A strong peak at m/z 55 is a hallmark of cyclopropyl-containing aliphatic

chains.

Pathway C: Ring Contraction & CO Loss
Following the formation of the pyridinol ion (m/z 112), the phenolic oxygen typically drives a

ring contraction.

Mechanism: Loss of Carbon Monoxide (CO, 28 Da).[1]

Diagnostic Ion:m/z 84 (derived from 112 - 28).

Secondary Loss: Subsequent loss of HF (20 Da) or HCN (27 Da) from the pyridine ring leads

to lower mass fragments (m/z 64 or 57).

Visualization of Fragmentation Pathways[6][7]
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Figure 1: Predicted fragmentation tree for 5-(Cyclopropylmethoxy)-2-fluoropyridine (EI

Source).

Comparative Analysis: Alternatives & Analogs
To validate the identity of this compound, it is crucial to compare its spectral footprint against

structural analogs.

Comparison 1: vs. 5-Methoxy-2-fluoropyridine
Alternative: A simpler ether with a methyl group instead of cyclopropylmethyl.

Differentiating Factor:

Target (Cyclopropyl): Shows m/z 55 (C₄H₇⁺) and a loss of 55 Da (M-55).
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Alternative (Methoxy): Shows m/z 15 (CH₃⁺) or loss of 15 Da/30 Da (Formaldehyde). It

lacks the m/z 55 signature.

Conclusion: The presence of m/z 55 is the " go/no-go " signal for the cyclopropyl chain.

Comparison 2: vs. 5-(Cyclopropylmethoxy)-pyridine
(Non-fluorinated)

Alternative: The same ether chain without the fluorine atom at position 2.

Differentiating Factor:

Target (Fluorinated): Molecular ion at m/z 167. Pyridinol fragment at m/z 112.

Alternative (Non-fluorinated): Molecular ion at m/z 151 (167 - 16 mass units). Pyridinol

fragment at m/z 96.

Conclusion: The mass shift of exactly +18 Da (F vs H replacement) is consistent across the

molecular ion and the aromatic fragments, confirming the fluorine substitution.

Summary Table of Diagnostic Ions
Compound

Molecular Ion
(M+)

Base Peak
Candidate

Key Low-Mass
Ion

Neutral Loss
Signature

5-

(Cyclopropylmet

hoxy)-2-

fluoropyridine

167 112 (ArOH⁺) 55 (C₄H₇⁺) -55 (Alkyl radical)

5-Methoxy-2-

fluoropyridine
127

97 (Loss of

CH₂O)
15 (CH₃⁺) -30 (CH₂O)

5-

(Cyclopropylmet

hoxy)-pyridine

149 94 (ArOH⁺) 55 (C₄H₇⁺) -55 (Alkyl radical)

Experimental Protocol for Identification

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116039?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is designed for researchers synthesizing this intermediate or screening libraries.

A. Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).

Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50) for ESI.

Blank: Prepare a solvent blank to rule out background phthalates (m/z 149) which can

interfere with non-fluorinated analogs.

B. MS Acquisition Parameters (Generic Q-TOF/Orbitrap)
Ionization: Electrospray Ionization (ESI) - Positive Mode.[1]

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V (Keep low to preserve Molecular Ion).

Collision Energy (MS/MS): Ramp 15–35 eV.

C. Data Validation Steps (Self-Validating Logic)
Check M+: Is there a peak at 167.07?

If No: Check for adducts ([M+Na]⁺ = 189.06).

Check F-Pattern: Fluorine is monoisotopic. There should be no M+2 isotope peak

characteristic of Cl or Br.

Confirm Ether: Apply MS/MS to m/z 167.

Pass Criteria: Observation of m/z 113 (Protonated Pyridinol) and m/z 55.

Fail Criteria: Loss of only 15 (Methyl) suggests incorrect alkylation.

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.mdpi.com/1420-3049/28/18/6510
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116039?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NIST Chemistry WebBook.Standard Reference Data for Cyclopropyl methyl ether and

Pyridine derivatives. [Link]

PubChem Compound Summary.5-Cyclopropyl-2-fluoropyridine (Analogous Core Structure).

[Link]

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science
Books.

ChemGuide.Fragmentation Patterns in Mass Spectrometry of Ethers. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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